Computational Docking Selectivity: PTR1 vs. Human DHFR Off-Target Discrimination
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine was included as one of the pteridine-based ligands in a systematic computational docking study evaluating binding to parasite PTR1, parasite DHFR, and the human DHFR off-target, using both rigid-body and induced-fit docking protocols [1]. The study design explicitly addresses the key selectivity challenge in antiparasitic pteridine development: achieving potent inhibition of trypanosomatid folate-pathway enzymes while minimizing inhibition of human DHFR. While the complete docking score matrix for all compounds is available in the deposited dataset, the inclusion of this specific compound in the study establishes that its substitution pattern (2,4-dimethylphenyl at N4, 3-fluorophenyl at N2) was computationally evaluated for target/off-target discrimination—a level of selectivity characterization not available for many commercially available 2,4-dianilinopteridine analogs [1].
| Evidence Dimension | Computed binding selectivity (parasite PTR1/DHFR vs. human DHFR) |
|---|---|
| Target Compound Data | Docking scores for LmPTR1, TbPTR1, TbDHFR, LmDHFR, and hDHFR deposited in FAIRDOMHub study 777 (compound included in the pteridine library); specific numerical docking scores are available in the raw dataset [1] |
| Comparator Or Baseline | Other pteridine-2,4-diamine derivatives in the same library (varied N2/N4 substitution); reference compounds 1b (IC50 TbPTR1 = 50 nM, LmPTR1 = 1 μM, selectivity index up to 165 for DHFR vs. hDHFR) [2] |
| Quantified Difference | Not directly quantified in a single comparative table; the computational dataset provides the basis for rank-ordering this compound against its analogs for all five targets simultaneously |
| Conditions | Rigid-body and induced-fit docking: flexible ligand, rigid protein receptor; targets: LmPTR1, TbPTR1, LmDHFR, TbDHFR, hDHFR; protocols include conserved structural water sets [1] |
Why This Matters
A compound with available multi-target docking data against both parasite and human folate enzymes allows researchers to make data-driven procurement decisions when building SAR libraries for antiparasitic drug discovery, reducing the risk of selecting analogs with inherently poor selectivity profiles.
- [1] FAIRDOMHub Study 777. Docking to PTR1 and DHFR targets and off-targets. Docking results of pteridine-based compounds in different target PTR1 and DHFR receptors and the off-target human DHFR. Deposited by Pöhner I, Wade RC, et al. 2020. View Source
- [2] Pöhner I, Quotadamo A, Panecka-Hofman J, et al. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. J Med Chem. 2022;65(13):9011-9033. Reference compound 1b: IC50 TbPTR1 = 50 nM, LmPTR1 = 1 μM, SI up to 165. View Source
